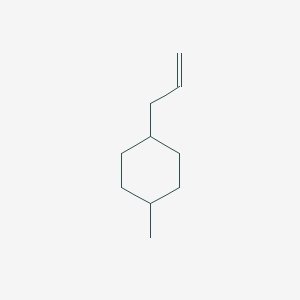
1-Methyl-4-(prop-2-en-1-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(prop-2-en-1-yl)cyclohexane is an organic compound with the molecular formula C10H16. It is a colorless liquid hydrocarbon classified as a cyclic terpene. This compound is known for its distinct citrus-like aroma and is commonly found in essential oils of citrus fruits. It is used in various applications, including as a precursor in chemical synthesis and as a solvent in cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane can be synthesized through several methods. One common method involves the acid-catalyzed condensation of an alkene with formaldehyde. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of renewable resources, such as citrus oils. The compound can be extracted and purified from these natural sources, making it an environmentally friendly option for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives, such as alcohols and ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Methyl-4-(prop-2-en-1-yl)cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is used as a solvent in cleaning products and as a precursor in the synthesis of fragrances and flavors .
Mechanism of Action
The mechanism of action of 1-Methyl-4-(prop-2-en-1-yl)cyclohexane involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Limonene: A similar cyclic terpene with a citrus aroma, commonly found in citrus oils.
Carvone: Another terpene with a minty aroma, used in flavorings and fragrances.
Menthol: A terpene alcohol with a cooling sensation, used in medicinal and cosmetic products
Uniqueness: 1-Methyl-4-(prop-2-en-1-yl)cyclohexane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to serve as a versatile precursor in chemical synthesis and its environmentally friendly production from renewable resources further highlight its uniqueness .
Properties
CAS No. |
34105-55-0 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-4-prop-2-enylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-4-10-7-5-9(2)6-8-10/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
DQMPVZPTRIOEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


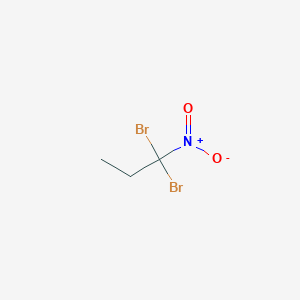

![[Chloro(phenyl)methyl]propylcarbamyl chloride](/img/structure/B14691369.png)
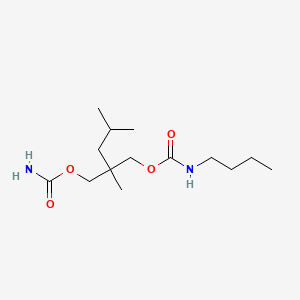
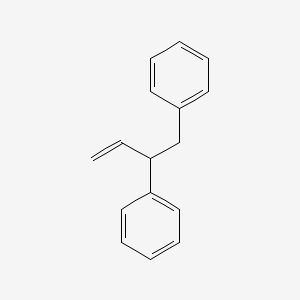
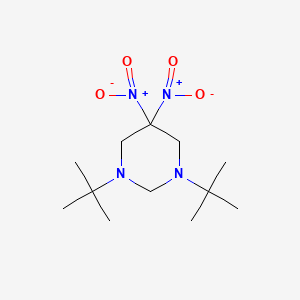

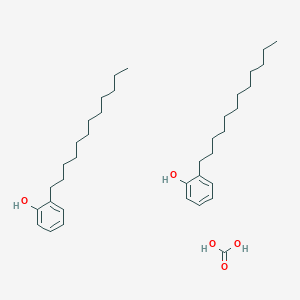
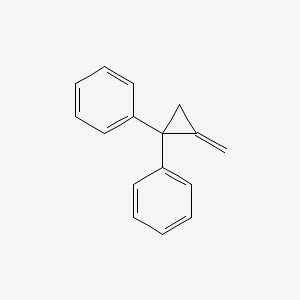
![[(Benzyldisulfanyl)(diphenyl)methyl]benzene](/img/structure/B14691429.png)
![1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14691434.png)
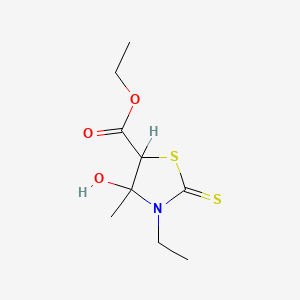
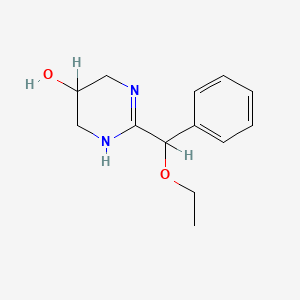
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
